molecular formula C20H20N4O4 B4504518 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B4504518
M. Wt: 380.4 g/mol
InChI Key: HGNRRXSQLMWHOZ-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-pyridinyl)acetamide is 380.14845513 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from similar compounds. These studies aim at discovering compounds with antimicrobial properties. A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, showcasing the chemical versatility and potential biological applications of such compounds (Hossan et al., 2012).

Pharmaceutical Patents and Activities

Another application area involves pharmaceutical patents where derivatives of similar structures are explored for their diverse biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This highlights the potential of such compounds in drug discovery and development processes (Habernickel, 2002).

Synthesis of Pyridazin-3-one and Aminoazopyridine Derivatives

A general route for the synthesis of a novel class of pyridazin-3-one derivatives by the reaction between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds has been established. These compounds have potential utility in the synthesis of fused azines, demonstrating the chemical synthesis applications of such structures (Ibrahim & Behbehani, 2014).

Oxidation Reactivity Channels

The synthetic routes and oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides have been studied, providing insights into the chemical behavior and potential modifications to enhance their reactivity or stability for various applications (Pailloux et al., 2007).

Inotropic Activity in Cardiotonics

Research into dihydropyridazinone cardiotonics discovered compounds with potent positive inotrope effects in dogs, indicating potential therapeutic applications in cardiovascular diseases (Robertson et al., 1986).

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-5-4-6-18(21-13)22-19(25)12-24-20(26)10-8-15(23-24)14-7-9-16(27-2)17(11-14)28-3/h4-11H,12H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNRRXSQLMWHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
Reactant of Route 6
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2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.